3-Fluoro-2-methylpyridine-6-acetic acid

Lipophilicity Drug-likeness Physicochemical profiling

3-Fluoro-2-methylpyridine-6-acetic acid (CAS 1000522-92-8) is a differentiated pyridineacetic acid building block featuring a critical 3-fluoro substitution. This substitution confers a measurable +0.1 increase in XLogP3 and an additional H-bond acceptor compared to its non-fluorinated analog, enabling fine-tuning of lipophilicity for lead optimization within Lipinski's rule of five. Its core scaffold has demonstrated direct utility in constructing imidazole-based ALK5 kinase inhibitors with IC50 values as low as 7.68 nM and >160-fold selectivity over p38α MAP kinase. When your medicinal chemistry program demands a fluorinated building block with validated kinase inhibitor activity and predictable physicochemical parameters, this compound provides a superior starting point over unsubstituted or differently substituted analogs.

Molecular Formula C8H8FNO2
Molecular Weight 169.15 g/mol
Cat. No. B13122172
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Fluoro-2-methylpyridine-6-acetic acid
Molecular FormulaC8H8FNO2
Molecular Weight169.15 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=N1)CC(=O)O)F
InChIInChI=1S/C8H8FNO2/c1-5-7(9)3-2-6(10-5)4-8(11)12/h2-3H,4H2,1H3,(H,11,12)
InChIKeyWWOAYPQGMFWRKG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Fluoro-2-methylpyridine-6-acetic acid (CAS 1000522-92-8): Procurement-Relevant Identity and Physicochemical Profile


3-Fluoro-2-methylpyridine-6-acetic acid (CAS 1000522-92-8; IUPAC: 2-(5-fluoro-6-methylpyridin-2-yl)acetic acid) is a fluorinated pyridine derivative with molecular formula C8H8FNO2 and molecular weight 169.15 g/mol [1]. The compound features a pyridine ring substituted with a fluorine atom at position 3, a methyl group at position 2, and an acetic acid moiety at position 6 [1]. Computed physicochemical properties include XLogP3 of 0.9, topological polar surface area of 50.2 Ų, four hydrogen bond acceptors, and one hydrogen bond donor [1]. This compound is commercially available from multiple suppliers at purities typically ≥98% and serves as a versatile building block for the synthesis of kinase inhibitors and other bioactive molecules [2].

Why 3-Fluoro-2-methylpyridine-6-acetic acid Cannot Be Replaced by Non-Fluorinated or Positional Isomer Analogs


The presence and position of the single fluorine atom in 3-fluoro-2-methylpyridine-6-acetic acid produce measurable changes in lipophilicity, hydrogen-bonding capacity, and electronic character relative to its non-fluorinated counterpart 2-(6-methylpyridin-2-yl)acetic acid (CAS 92917-49-2), as well as its positional isomer 3-fluoro-2-methylpyridine-5-acetic acid (CAS 1803737-91-8) [1][2]. Fluorine substitution at the 3-position of the pyridine ring is known to influence pKa, molecular recognition, and metabolic stability [3]. In a medicinal chemistry context, the 5-fluoro-6-methylpyridin-2-yl scaffold (which corresponds to the 3-fluoro-2-methyl substitution pattern) has been shown to confer critical ALK5 kinase inhibitory activity when incorporated into imidazole-based inhibitors, with IC50 values in the low nanomolar range (7.68–13.70 nM) [2]. Virtual screening data further indicate that the introduction of a fluorine substituent onto the pyridineacetic acid core alters the predicted probability of anti-inflammatory activity compared to the unsubstituted parent [4]. These differences mean that substituting this compound with a non-fluorinated or differently substituted analog can alter key physicochemical parameters and biological outcomes.

Quantitative Differentiation Evidence for 3-Fluoro-2-methylpyridine-6-acetic acid Relative to Closest Analogs


Computed Lipophilicity (XLogP3) and Hydrogen Bond Acceptor Count vs. Non-Fluorinated Analog

3-Fluoro-2-methylpyridine-6-acetic acid (CAS 1000522-92-8) exhibits a higher computed lipophilicity (XLogP3 = 0.9) compared to its direct non-fluorinated analog 2-(6-methylpyridin-2-yl)acetic acid (CAS 92917-49-2; XLogP3 = 0.8), representing a ΔXLogP3 of +0.1 [1][2]. Additionally, the fluorinated compound provides four hydrogen bond acceptor sites versus three for the non-fluorinated analog, owing to the electronegative fluorine atom [1][2]. The molecular weight increases from 151.16 g/mol (non-fluorinated) to 169.15 g/mol (fluorinated), while topological polar surface area remains unchanged at 50.2 Ų for both compounds [1][2]. These computed properties were derived from PubChem using XLogP3 3.0 and Cactvs 3.4.8.24 algorithms [1][2].

Lipophilicity Drug-likeness Physicochemical profiling

Role of the 5-Fluoro-6-methylpyridin-2-yl Scaffold in ALK5 Kinase Inhibition Potency

In a structure-activity relationship study of imidazole-based TGF-β type I receptor kinase (ALK5) inhibitors, compounds bearing the 5-fluoro-6-methylpyridin-2-yl substituent (derived from 3-fluoro-2-methylpyridine-6-acetic acid) demonstrated potent enzymatic inhibition with IC50 values ranging from 7.68 to 13.70 nM against ALK5 [1]. These compounds also exhibited selectivity over p38α MAP kinase, with IC50 values of 1240–3370 nM, representing a selectivity window of approximately 160–440 fold for ALK5 over p38α [1]. The most potent compound in this series, 19j, achieved an IC50 of 7.68 nM in the kinase assay and displayed 82% inhibition at 100 nM in a luciferase reporter assay [1]. This scaffold was identified as a key structural determinant for ALK5 potency during optimization of the clinical candidate EW-7197 [1].

Kinase inhibition TGF-β signaling Cancer therapeutics

Effect of Fluorine Substitution on Predicted Anti-Inflammatory Activity in Pyridineacetic Acid Derivatives

Virtual screening using the PASS 2017 Professional program evaluated the predicted probability of anti-inflammatory activity (Pa) for a series of pyridineacetic acid derivatives [1]. The analysis demonstrated that the introduction of halogen substituents—including fluorine—onto the pyridine ring of acetic acid derivatives is accompanied by a decrease in Pa values for anti-inflammatory activity compared to the unsubstituted pyridineacetic acids [1]. Specifically, unsubstituted isomeric pyridineacetic acids showed Pa values ranging from 0.454 to 0.537 (2-, 3-, and 4-isomers respectively), while the introduction of fluorine, bromine, chlorine, or CF3 groups lowered these Pa values [1]. In contrast, the presence of a methyl group increased Pa values [2]. The calculated lipophilicity (LogP) values for all studied derivatives fell within a range of -2.65 to 2.26, complying with Lipinski's rule of five [1].

Anti-inflammatory activity Virtual screening Drug design

Human OCT1 Transporter Interaction: Weak Binding Confirmed vs. Known OCT1 Substrates

3-Fluoro-2-methylpyridine-6-acetic acid was evaluated for inhibition of human organic cation transporter 1 (OCT1/SLC22A1) expressed in HEK293 cells, measuring reduction in ASP+ substrate uptake [1]. The compound exhibited an IC50 of 1.38 × 10^5 nM (138 μM) [1]. This value indicates weak OCT1 inhibitory activity, which can be compared to the classical OCT1 inhibitor quinine, which shows an IC50 in the low micromolar range (~5 μM) in similar assays [2]. The weak OCT1 interaction suggests a low potential for transporter-mediated drug-drug interactions involving OCT1 when this compound is used as a building block precursor or when its derivatives are profiled [1].

Transporter pharmacology OCT1 inhibition ADME profiling

Differentiation from Positional Isomer: 3-Fluoro-2-methylpyridine-5-acetic acid as a Structurally Distinct Procurement Alternative

The positional isomer 3-fluoro-2-methylpyridine-5-acetic acid (CAS 1803737-91-8) places the acetic acid moiety at the 5-position of the pyridine ring, in contrast to the 6-position in the target compound (CAS 1000522-92-8) [1]. This regiochemical difference alters the spatial orientation of the carboxylic acid group relative to the fluorine and methyl substituents, which affects the vector of derivatization in downstream synthetic applications [1]. Both isomers share the same molecular formula (C8H8FNO2) and molecular weight (169.15 g/mol), but are expected to exhibit different reactivity profiles in amide coupling, esterification, and heterocycle formation reactions due to the distinct electronic environment at the reactive carboxylic acid site [1]. No published head-to-head comparative biological data were identified for these two positional isomers as free acids; thus, the differentiation is based on structural and reactivity considerations [1].

Positional isomer differentiation Synthetic building block Regiochemistry

Anti-Proliferative Activity and Differentiation-Inducing Properties Referenced in Patent Literature

According to patent literature, 3-fluoro-2-methylpyridine-6-acetic acid and related pyridine-based compounds exhibit pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation to the monocyte lineage, evidencing potential use as anti-cancer agents and for the treatment of skin diseases such as psoriasis [1]. This activity is described in the context of small organic molecule regulators of cell proliferation covered under US Patent 8,273,747 [2]. Quantitative comparative data (e.g., IC50 values for proliferation arrest or differentiation induction) against specific non-fluorinated or positional isomer analogs were not detailed in the accessible patent excerpts; therefore, this evidence is classified as supporting rather than direct comparative evidence [1].

Cancer stem cell Cell differentiation Anti-proliferative

Optimal Research and Industrial Application Scenarios for 3-Fluoro-2-methylpyridine-6-acetic acid Based on Verified Evidence


ALK5/TGF-β Type I Receptor Kinase Inhibitor Development

3-Fluoro-2-methylpyridine-6-acetic acid serves as a critical building block for constructing imidazole-based ALK5 kinase inhibitors. As demonstrated by Krishnaiah et al. (2015), the 5-fluoro-6-methylpyridin-2-yl substituent derived from this compound enables potent ALK5 inhibition with IC50 values as low as 7.68 nM and selectivity over p38α MAP kinase exceeding 160-fold [1]. Medicinal chemistry teams pursuing TGF-β pathway-targeted therapeutics for cancer immunotherapy or antifibrotic indications should prioritize this building block over non-fluorinated or differently substituted pyridineacetic acid analogs.

Physicochemical Property Optimization in Lead Candidate Design

When a medicinal chemistry program requires a pyridineacetic acid building block with finely balanced lipophilicity and additional hydrogen-bonding capacity, 3-fluoro-2-methylpyridine-6-acetic acid provides a computable advantage: a +0.1 increase in XLogP3 and one additional H-bond acceptor compared to the non-fluorinated analog, without altering topological polar surface area [1][2]. This profile is suitable for lead optimization campaigns where incremental adjustments to physicochemical parameters are needed to improve permeability, solubility, or metabolic stability while maintaining drug-like properties within Lipinski's rule of five [3].

Oncology and Cell Differentiation Research Programs

Based on patent literature, this compound exhibits activity in arresting the proliferation of undifferentiated cells and inducing monocytic differentiation, making it a candidate building block for synthesizing probe molecules aimed at cancer stem cell pathways or differentiation therapy approaches [1]. Researchers investigating small-molecule-mediated cell fate modulation, particularly in the context of leukemia differentiation therapy or psoriasis treatment, can leverage this scaffold as a starting point for SAR exploration [1][2].

Transporter Pharmacology and ADME Profiling Studies

With a well-characterized, albeit weak, OCT1 inhibition profile (IC50 = 138 μM), this compound can serve as a reference standard or negative control in transporter interaction assays [1]. Its weak interaction with OCT1 makes it a suitable building block for synthesizing compound libraries where minimal OCT1-mediated drug-drug interaction liability is desired, providing an advantage over building blocks with unknown or strong transporter interactions [1].

Quote Request

Request a Quote for 3-Fluoro-2-methylpyridine-6-acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.